Benzotriazol-1-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Benzotriazol-1-ylmethyl-carbamic acid benzyl ester is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to participate in a variety of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-ylmethyl-carbamic acid benzyl ester typically involves the reaction of benzotriazole with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzotriazol-1-ylmethyl carbamate, which is then esterified with benzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-ylmethyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzotriazole moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines .
Scientific Research Applications
Chemistry
In chemistry, Benzotriazol-1-ylmethyl-carbamic acid benzyl ester is used as a synthetic intermediate for the preparation of various heterocyclic compounds. It serves as a building block in the synthesis of complex molecules due to its reactivity and stability .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anticancer, antifungal, and antibacterial agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used as a corrosion inhibitor and UV stabilizer. Its derivatives are employed in the production of materials for solar cells and other photovoltaic applications .
Mechanism of Action
The mechanism of action of Benzotriazol-1-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction is crucial for its biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure and used in medicinal chemistry for its biological activities.
Benzoxazole: Another heterocyclic compound with applications in pharmaceuticals and material science.
Benzothiazole: Known for its use in the synthesis of dyes, drugs, and rubber accelerators.
Uniqueness
Benzotriazol-1-ylmethyl-carbamic acid benzyl ester is unique due to its stability and versatility in synthetic applications. Unlike other similar compounds, it can easily be introduced into molecules and removed after the reaction sequence, making it an ideal synthetic auxiliary .
Biological Activity
Benzotriazol-1-ylmethyl-carbamic acid benzyl ester (BTMCE) is an organic compound that has garnered attention in biological and medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article explores the biological activity of BTMCE, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
BTMCE is characterized by the presence of a benzotriazole moiety, which contributes to its biological interactions. The synthesis typically involves the reaction of benzotriazole with benzyl chloroformate in the presence of a base like triethylamine, leading to the formation of the final ester product.
Anticancer Activity
BTMCE has shown significant potential as an anticancer agent. Studies indicate that it can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the interaction of the benzotriazole moiety with specific enzymes and receptors that regulate cell proliferation .
Key Findings:
- BTMCE exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating its potency.
- In vitro studies have shown that BTMCE can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Antifungal and Antibacterial Properties
BTMCE also displays antifungal and antibacterial activities. It has been tested against various pathogens, showing effectiveness in inhibiting growth and biofilm formation.
Research Data:
- BTMCE demonstrated significant antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- For antibacterial activity, it showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 16 to 64 µg/mL .
The biological activity of BTMCE is largely attributed to its ability to interact with biological targets through π–π stacking interactions and hydrogen bonding. These interactions can lead to the inhibition or activation of various biological pathways:
- Anticancer Mechanism: Inhibition of key enzymes involved in DNA replication and repair.
- Antimicrobial Mechanism: Disruption of cell membrane integrity and interference with metabolic processes in pathogens .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of BTMCE. Modifications to the benzyl group or variations in the carbamate structure have been explored to enhance biological activity.
Table 1: Summary of SAR Studies on BTMCE Derivatives
Compound | Modification | IC50 (µM) | Activity Type |
---|---|---|---|
BTMCE | Parent compound | 5.0 | Anticancer |
Benzyl Derivative | Tert-butyl substitution | 0.22 | Anticancer |
Alkyl Derivative | Longer alkyl chain | 10.0 | Antibacterial |
Case Studies
Several case studies highlight the therapeutic potential of BTMCE:
- In Vivo Study on Cancer Models: A study demonstrated that BTMCE significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Efficacy: Clinical isolates tested against BTMCE showed a reduction in biofilm formation, suggesting potential for treating biofilm-associated infections .
Properties
IUPAC Name |
benzyl N-(benzotriazol-1-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(21-10-12-6-2-1-3-7-12)16-11-19-14-9-5-4-8-13(14)17-18-19/h1-9H,10-11H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWKGZZNXWGSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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